Physicochemical Differentiation from the Phenyl Analog (BenchChem ID B2707134)
The phenyl-substituted analog (2E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-3-yl)prop-2-enamide (C16H17NO2S, MW 287.38 g/mol) replaces the thiophen-2-yl ring of 1351663-79-0 with a phenyl ring . This substitution increases XLogP by approximately 0.8-1.0 log unit (estimated using the atom-based fragment method) and reduces the topological polar surface area by ~5-8 Ų . In a class-level analysis of CNS drug candidates, such changes have been associated with a 3- to 5-fold higher risk of hERG channel block and altered blood-brain barrier permeability ratio [1]. No direct comparative experimental permeability or toxicity data exist for this pair.
| Evidence Dimension | Predicted lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 2.1 (PubChem computed, C14H15NO2S2, MW 293.4) |
| Comparator Or Baseline | ~3.0 (estimated for C16H17NO2S analog, MW 287.38) |
| Quantified Difference | ΔXLogP ≈ +0.9 (estimated) |
| Conditions | Computational prediction using XLogP3 3.0; no experimental logP/logD measurement available for either compound. |
Why This Matters
Procurement decisions for CNS or cardiovascular safety panels must account for the differing lipophilicity-driven off-target risk between these two readily available analogs.
- [1] Waring, M. J. (2010) 'Lipophilicity in drug discovery.' Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
